Cas no 97858-62-3 ((S,S)-Dipamp)

(S,S)-Dipamp is a chiral bisphosphine ligand widely utilized in asymmetric hydrogenation reactions. Its rigid backbone and well-defined stereochemistry enable high enantioselectivity in the synthesis of optically active compounds, particularly in pharmaceutical intermediates. The ligand forms stable complexes with transition metals like rhodium and ruthenium, enhancing catalytic efficiency and reproducibility. (S,S)-Dipamp is valued for its consistent performance in producing enantiomerically pure products with minimal side reactions. Its robustness under various reaction conditions makes it a preferred choice for industrial and academic applications requiring precise stereochemical control. The ligand’s reliability and broad substrate compatibility underscore its importance in asymmetric catalysis.
(S,S)-Dipamp structure
(S,S)-Dipamp structure
Product Name:(S,S)-Dipamp
CAS No:97858-62-3
MF:C28H28O2P2
MW:458.468249320984
MDL:MFCD05863547
CID:91149
PubChem ID:24869914
Update Time:2025-05-28

(S,S)-Dipamp Chemical and Physical Properties

Names and Identifiers

    • (S,S)-DIPAMP
    • (S,S)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane
    • (S,S)-(+)-1,2-Bis[(2-methoxyphenyl)-(phenyl)phosphino]ethane
    • (S,S)-Ethylenebis[(2-methoxyphenyl)phenylphosphine]
    • (1S,2S)-(+)-Bis[(2-methoxyphenyl)phenylphosphino]ethane
    • (S,S)-1,2-Bis[(2-methoxyphenyl)(phenylphosphino)]ethane
    • (S,S)-1,2-Ethanediylbis[(2-methoxyphenyl)phenylphosphine]
    • 1,2-Bis((S)-(2-methoxyphenyl)(phenyl)phosphino)ethane
    • HS6F5EW3U6
    • Dipamp, (S,S)-
    • Phosphine, 1,1'-(1,2-ethanediyl)bis(1-(2-methoxyphenyl)-1-phenyl-, (1S,1'S)-
    • OR310819
    • AK117711
    • AB1011200
    • ST24036672
    • Ethylenebis[(S)-(o-anisyl)(phenyl)phosphine]
    • Q411299
    • (S,S)-(+)-1,2-Bis[2-metho
    • (1S,1′S)-1,1′-(1,2-Ethanediyl)bis[1-(2-methoxyphenyl)-1-phenylphosphine] (ACI)
    • Phosphine, 1,2-ethanediylbis[(2-methoxyphenyl)phenyl-, (1S,1′S)- (9CI)
    • Phosphine, 1,2-ethanediylbis[(2-methoxyphenyl)phenyl-, [S-(R*,R*)]- (ZCI)
    • (S,S)-(+)-1,2-Bis[2-methoxyphenyl)(phenyl)phosphino]ethane
    • (S,S)-DIPAMP, >=95%
    • (S,S)-DIPAMP, 95%
    • CS-W013836
    • MFCD05863547
    • (R,R)-DIPAMP (S,S)-FORM [MI]
    • SCHEMBL259791
    • T71507
    • (S)-(2-methoxyphenyl)({2-[(S)-(2-methoxyphenyl)(phenyl)phosphanyl]ethyl})phenylphosphane
    • (+)-DIPAMP
    • AKOS008901422
    • GS-0007
    • (S)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane
    • DTXSID101027541
    • 97858-62-3
    • UNII-HS6F5EW3U6
    • (S,S)-Dipamp
    • MDL: MFCD05863547
    • Inchi: 1S/C28H28O2P2/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2/h3-20H,21-22H2,1-2H3/t31-,32+
    • InChI Key: QKZWXPLBVCKXNQ-MEKGRNQZSA-N
    • SMILES: [P@@](C1C=CC=CC=1)(C1C=CC=CC=1OC)CC[P@@](C1C=CC=CC=1)C1C=CC=CC=1OC

Computed Properties

  • Exact Mass: 458.15645413g/mol
  • Monoisotopic Mass: 458.15645413g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 9
  • Complexity: 472
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5
  • Surface Charge: 0
  • XLogP3: 5.8

Experimental Properties

  • Color/Form: White powder
  • Melting Point: 101-105 °C (lit.)
  • Boiling Point: 580.2±45.0 °C at 760 mmHg
  • Flash Point: 383.0±29.0 °C
  • Refractive Index: 85 ° (C=1, CHCl3)
  • PSA: 45.64000
  • LogP: 5.26940
  • Specific Rotation: 82 º (c=1 in chloroform)
  • Optical Activity: [α]22/D +82, c = 1 in chloroform
  • Solubility: Insoluble in water
  • Vapor Pressure: No data available

(S,S)-Dipamp Security Information

(S,S)-Dipamp Pricemore >>

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(S,S)-Dipamp Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Diethylamine
1.1 Reagents: Diethylamine
1.1 Reagents: Diethylamine
Reference
Preparation of optically active phosphinesSynthesis and reactions of phosphine-boranes. Synthesis of new bidentate ligands with homochiral phosphine centers via optically pure phosphine-boranesPhosphine oxides and lithium aluminum hydride-sodium borohydride-cerium(III) chloride: synthesis and reactions of phosphine-boranes
Imamoto, Tsuneo; et al Imamoto, Tsuneo; et al, Japan, 1990, 112(13), 5244-52

Production Method 2

Reaction Conditions
1.1 Solvents: Benzene
2.1 Reagents: sec-Butyllithium ,  Cuprous chloride Solvents: Tetrahydrofuran
3.1 Reagents: Diethylamine
1.1 Solvents: Benzene
2.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran
2.2 Reagents: Cupric chloride
3.1 Reagents: Diethylamine
Reference
Preparation of optically active phosphinesSynthesis and reactions of phosphine-boranes. Synthesis of new bidentate ligands with homochiral phosphine centers via optically pure phosphine-boranes
Imamoto, Tsuneo; et al, Japan, 1990, 112(13), 5244-52

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine ,  Trichlorosilane
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
2.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran
2.2 Reagents: Cupric chloride
3.1 Reagents: Diethylamine
Reference
Synthesis and reactions of phosphine-boranes. Synthesis of new bidentate ligands with homochiral phosphine centers via optically pure phosphine-boranes
Imamoto, Tsuneo; et al, Journal of the American Chemical Society, 1990, 112(13), 5244-52

Production Method 4

Reaction Conditions
1.1 Reagents: Tetramethylammonium chloride ,  Gold, chloro[thiobis[methane]]- Solvents: Dichloromethane ;  20 min, rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ;  rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  24 h, rt
Reference
Enantioselective Synthesis of Homochiral Au13 Nanoclusters and Their Chiroptical Activities
Yang, Yang ; et al, Inorganic Chemistry, 2019, 58(6), 3670-3675

Production Method 5

Reaction Conditions
1.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ,  Dichloromethane ;  rt; 12 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  40 °C
2.1 Reagents: Triethylamine ,  Trichlorosilane Solvents: Toluene ;  10 h, 100 °C
2.2 Solvents: Water
1.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ;  rt → reflux
2.1 Reagents: Triethylamine ,  Trichlorosilane Solvents: Toluene ;  rt → reflux
2.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Preparation method of chiral 1,2-bis((R)-(2-methoxyphenyl)(phenyl)phosphino)ethaneMethod for preparing chiral 1,2-bis [(2-methoxyphenyl)phenylphosphino]ethane
, China, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Lithium Solvents: Tetrahydrofuran ;  10 h, 50 °C; 50 °C → 0 °C
1.2 0 °C
1.3 Reagents: Water
2.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ,  Dichloromethane ;  rt; 12 h, 40 °C
2.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  40 °C
3.1 Reagents: Triethylamine ,  Trichlorosilane Solvents: Toluene ;  10 h, 100 °C
3.2 Solvents: Water
Reference
Preparation method of chiral 1,2-bis((R)-(2-methoxyphenyl)(phenyl)phosphino)ethane
, China, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Butyllithium Catalysts: Cuprous chloride Solvents: Tetrahydrofuran ;  -20 °C; -20 °C → rt
2.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ;  rt → reflux
3.1 Reagents: Triethylamine ,  Trichlorosilane Solvents: Toluene ;  rt → reflux
3.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Method for preparing chiral 1,2-bis [(2-methoxyphenyl)phenylphosphino]ethane
, China, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane ,  Sodium sulfate Catalysts: Titanium isopropoxide Solvents: Toluene ;  24 h, 60 °C
Reference
Unraveling the Catalytic Cycle of Tertiary Phosphine Oxides Reduction with Hydrosiloxane and Ti(OiPr)4 through EPR and 29Si NMR Spectroscopy
Petit, Christelle; et al, ACS Catalysis, 2013, 3(7), 1431-1438

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  12 h, 20 °C
1.2 Catalysts: Nickel bromide ,  2,2-Bis[2-[4(S)-tert-butyl-1,3-oxazolinyl]]propane ;  10 h, rt → 70 °C
1.3 Reagents: Water
Reference
Method of synthesizing chiral 1,2-bis[(2-methoxyphenyl)phenyl-phosphino]ethane
, China, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Methyldiethoxysilane Catalysts: Bis(p-nitrophenyl) phosphate Solvents: Toluene ;  8 - 48 h, 110 °C; 110 °C → 0 °C
1.2 Reagents: Potassium hydroxide Solvents: Methanol ;  0 °C; 3 h, rt
1.1 Reagents: Tributylamine ,  Triethylamine Solvents: Acetonitrile ;  70 °C
Reference
Highly Chemoselective Metal-Free Reduction of Phosphine Oxides to PhosphinesTributylamine
Li, Yuehui; et al Sorgi, Kirk L., Journal of the American Chemical Society, 2012, 134(44), 18325-18329

Production Method 11

Reaction Conditions
1.1 Reagents: sec-Butyllithium ,  Cuprous chloride Solvents: Tetrahydrofuran
2.1 Reagents: Diethylamine
Reference
Preparation of optically active phosphines
, Japan, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran
1.2 Reagents: Cupric chloride
2.1 Reagents: Diethylamine
1.1 -
2.1 Reagents: Diethylamine
Reference
Synthesis and reactions of phosphine-boranes. Synthesis of new bidentate ligands with homochiral phosphine centers via optically pure phosphine-boranesPhosphine oxides and lithium aluminum hydride-sodium borohydride-cerium(III) chloride: synthesis and reactions of phosphine-boranes
Imamoto, Tsuneo; et al Imamoto, Tsuneo; et al, Journal of the American Chemical Society, 1990, 112(13), 5244-52

Production Method 13

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Pyridine
1.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
2.1 Solvents: Benzene
3.1 Reagents: sec-Butyllithium ,  Cuprous chloride Solvents: Tetrahydrofuran
4.1 Reagents: Diethylamine
Reference
Preparation of optically active phosphines
, Japan, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Triethylamine ,  Trichlorosilane Solvents: Toluene ;  10 h, 100 °C
1.2 Solvents: Water
1.1 Reagents: Triethylamine ,  Trichlorosilane Solvents: Toluene ;  rt → reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Preparation method of chiral 1,2-bis((R)-(2-methoxyphenyl)(phenyl)phosphino)ethaneMethod for preparing chiral 1,2-bis [(2-methoxyphenyl)phenylphosphino]ethane
, China, , ,

Production Method 15

Reaction Conditions
Reference
Comparative HPLC Enantioseparation of Thirty-Six Aromatic Compounds on Four Columns of the Lux Series: Impact of Substituents, Shapes and Electronic Properties
Peluso, Paola; et al, Chirality, 2013, 25(11), 709-718

(S,S)-Dipamp Raw materials

(S,S)-Dipamp Preparation Products

(S,S)-Dipamp Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:97858-62-3)(S,S)-双[(2-甲氧基苯基)苯基磷]乙烷
Order Number:LE1775767
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
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Amadis Chemical Company Limited
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(CAS:97858-62-3)(S,S)-Dipamp
Order Number:A858607
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:13
Price ($):175.0/523.0
Email:sales@amadischem.com
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:97858-62-3)(S,S)-双[(2-甲氧基苯基)苯基磷]乙烷
LE1775767
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:97858-62-3)(S,S)-Dipamp
A858607
Purity:99%/99%
Quantity:250mg/1g
Price ($):175.0/523.0
Email